molecular formula C12H12N2O2S B1422033 1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-71-3

1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No. B1422033
M. Wt: 248.3 g/mol
InChI Key: NYQYJCHZDRIXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C12H12N2O2S . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” consists of a benzothiazole ring, which is a heterocyclic compound, attached to an azetidine ring via a methyl group . The carboxylic acid group is attached to the azetidine ring.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of compounds related to 1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid in scientific research involves their antimicrobial properties. Research has shown that derivatives of benzothiazole possess significant antimicrobial activity. For instance, compounds synthesized from 2-chloropyridine-3-carboxylic acid and 2-amino-6-methyl-benzothiazole have been evaluated for their in vitro antimicrobial effectiveness against various bacterial and fungal species, showcasing comparable results with standard drugs in some cases (Patel & Shaikh, 2010). Additionally, another study highlighted the synthesis of nitrogen and sulfur-containing heterocyclic compounds, demonstrating their antibacterial and antifungal activities, further indicating the potential of benzothiazole derivatives in antimicrobial research (Mistry & Desai, 2006).

Synthesis of Novel Compounds

The versatility of 1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid and its derivatives is also evident in the synthesis of novel compounds with potential therapeutic applications. One study reported the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, showcasing the utility of such compounds in the development of novel therapeutic agents (Soriano, Podraza, & Cromwell, 1980).

Pharmacological Evaluation

Further research into the pharmacological aspects of benzothiazole derivatives has led to the identification of their potential as antitumor and antimicrobial agents. A notable study synthesized new 5-[2-[(1,2,3-Benzotriazole)-1-yl-methyl]-1'-[4'-substituted aryl-3'-chloro-2'-oxo azetidine]-amino-1,3,4-thiadiazoles, evaluating their antifungal and antibacterial activities, highlighting the compounds' effectiveness against several microbial strains (Shukla & Srivastava, 2008). This indicates the broad spectrum of pharmacological applications of these compounds, ranging from antimicrobial to potential antitumor activities.

properties

IUPAC Name

1-(6-methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-7-2-3-9-10(4-7)17-12(13-9)14-5-8(6-14)11(15)16/h2-4,8H,5-6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYQYJCHZDRIXHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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